

5-Iodonicotinic Acid: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 5-Iodonicotinic acid

Cat. No.: B096194

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Introduction

5-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of an iodine atom on the pyridine ring at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides an in-depth overview of the chemical properties and reactivity of **5-iodonicotinic acid**, with a focus on its application in modern synthetic methodologies.

Chemical Properties

The physicochemical properties of **5-iodonicotinic acid** are summarized in the table below. While experimental data for some properties of **5-iodonicotinic acid** are not readily available in the literature, data for the closely related 5-bromonicotinic acid is included for comparison. It is anticipated that **5-iodonicotinic acid** will exhibit a higher melting point and a slightly lower pKa due to the increased molecular weight and polarizability of the iodine atom compared to bromine.

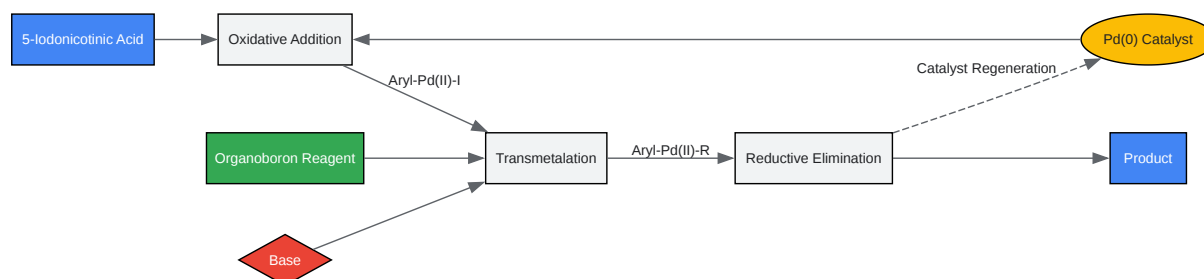
Property	5-Iodonicotinic Acid	5-Bromonicotinic Acid (for comparison)
CAS Number	15366-65-1	20826-04-4[1]
Molecular Formula	C ₆ H ₄ INO ₂	C ₆ H ₄ BrNO ₂ [1]
Molecular Weight	249.01 g/mol	202.01 g/mol [1]
IUPAC Name	5-iodopyridine-3-carboxylic acid	5-bromopyridine-3-carboxylic acid
Appearance	White to light brown powder (typical)	White to light brown powder[1]
Melting Point	Data not available	178 - 186 °C[1]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available
pKa	Data not available	Data not available
Hazard Statements	H302, H315, H319, H335	Not specified

Reactivity

The synthetic utility of **5-iodonicotinic acid** is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group activates the C-I bond towards oxidative addition to a low-valent palladium catalyst. Generally, aryl iodides are more reactive than the corresponding bromides and chlorides in these transformations, often allowing for milder reaction conditions and higher yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of **5-iodonicotinic acid**, this reaction enables the synthesis of 5-aryl or 5-vinyl nicotinic acid derivatives. These products are valuable scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.



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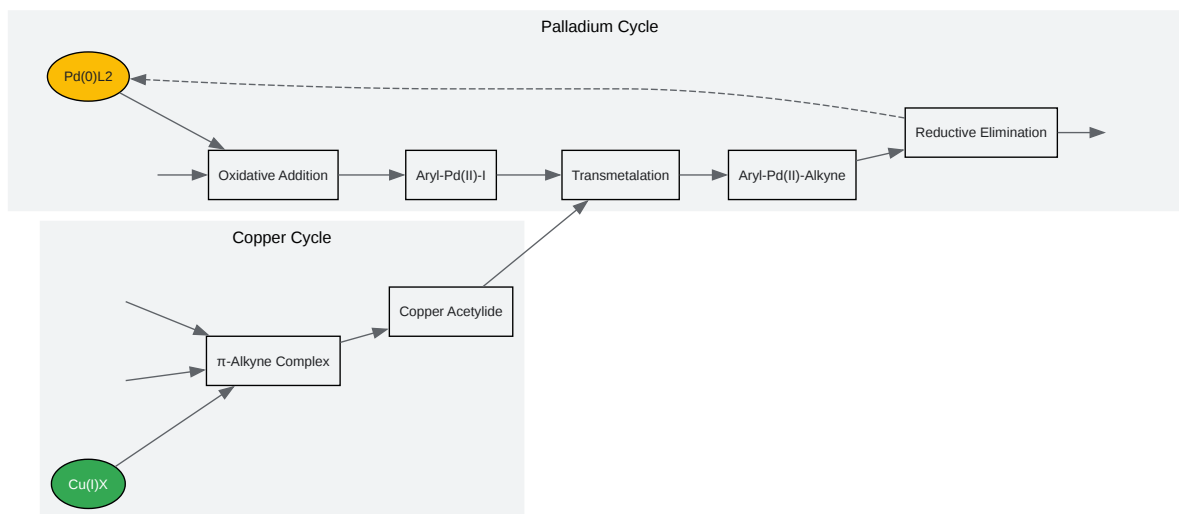
Catalytic cycle of the Suzuki-Miyaura coupling reaction.

- **Reaction Setup:** In a dry Schlenk flask equipped with a magnetic stir bar, combine **5-iodonicotinic acid** (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K_2CO_3 , CS_2CO_3 , or K_3PO_4 ; 2.0-3.0 equiv).
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd(dppf)Cl_2$, or $Pd(OAc)_2$ with a suitable ligand; 1-5 mol%). Subsequently, add a degassed solvent (e.g., DMF, dioxane, or toluene/water) via syringe.
- **Reaction:** Place the flask in a preheated oil bath and stir the mixture at the appropriate temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to be acidic with HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-substituted nicotinic acid derivative.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This methodology is instrumental in synthesizing 5-alkynynicotinic acids, which are valuable precursors for various heterocyclic compounds and have applications in materials science.



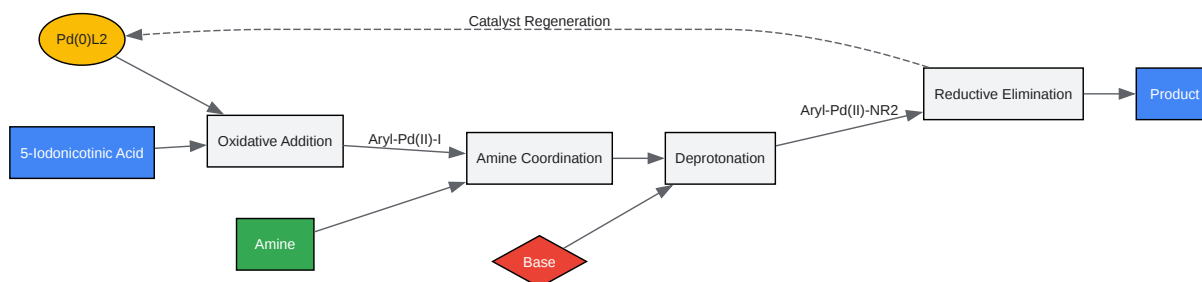
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Catalytic cycles of the Sonogashira coupling reaction.

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add **5-iodonicotinic acid** (1.0 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ or $\text{Pd}(\text{PPh}_3)_4$; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI ; 1-10 mol%).
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- **Reagent Addition:** Under the inert atmosphere, add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv) and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (typically 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up:** After completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the 5-alkynylnicotinic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of **5-iodonicotinic acid** with a wide variety of primary and secondary amines, leading to the synthesis of 5-aminonicotinic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.



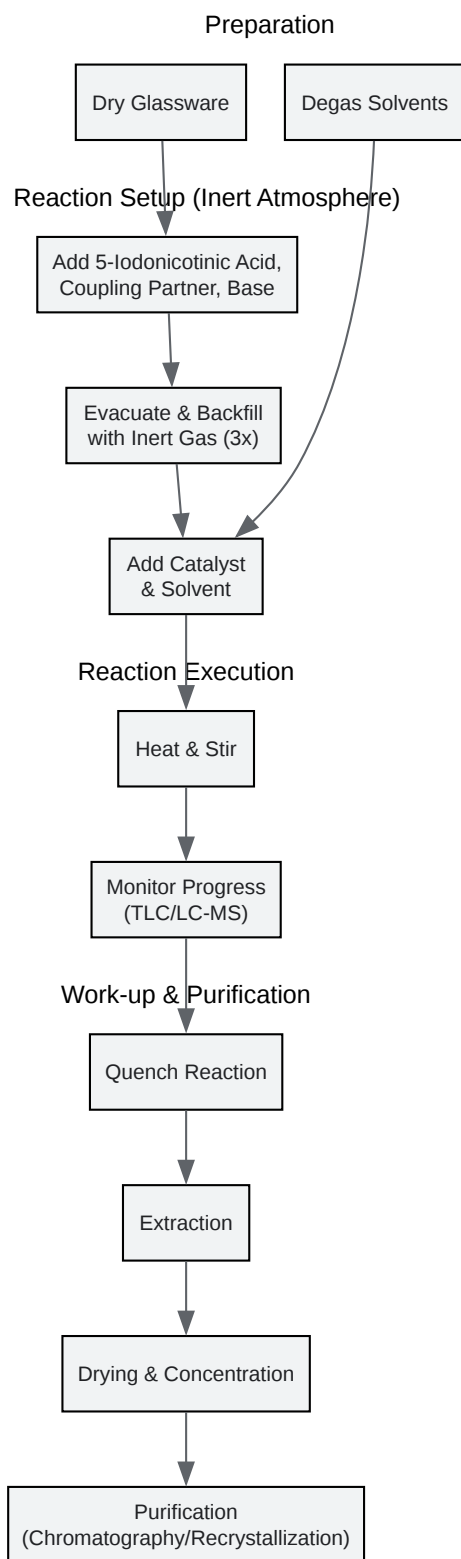
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Catalytic cycle of the Buchwald-Hartwig amination reaction.

- **Reaction Setup:** In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with **5-iodonicotinic acid** (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.1-1.5 equiv relative to palladium).
- **Solvent Addition:** Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) to the Schlenk tube.
- **Reaction:** Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature (typically 80-120 °C) with vigorous stirring for the required duration (monitored by TLC or LC-MS).
- **Work-up:** After cooling to room temperature, quench the reaction with water. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the residue by column chromatography on silica gel to obtain the desired 5-aminonicotinic acid derivative.

Experimental Workflow

A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with **5-iodonicotinic acid** is depicted below. Adherence to inert atmosphere techniques is crucial for the success of these reactions, as the palladium catalysts are often sensitive to oxygen.



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Generalized experimental workflow for cross-coupling reactions.

Conclusion

5-Iodonicotinic acid is a valuable and highly reactive building block for the synthesis of a wide array of functionalized pyridine derivatives. Its propensity to undergo palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an indispensable tool for medicinal chemists and materials scientists. The protocols and reactivity patterns described in this guide provide a solid foundation for the successful application of **5-iodonicotinic acid** in the synthesis of novel and complex molecules. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for more facile and efficient transformations, expanding the synthetic possibilities.

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References

- 1. chemimpex.com [chemimpex.com]
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